Cas no 1463536-99-3 (2-cyclohexylcyclopropane-1-carbaldehyde)

2-Cyclohexylcyclopropane-1-carbaldehyde is a specialized organic compound featuring a cyclohexyl group attached to a cyclopropane ring bearing a formyl functional group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the construction of complex cyclic frameworks. The strained cyclopropane ring enhances its utility as an intermediate in cycloaddition reactions and ring-opening transformations. Its aldehyde group offers versatility for further derivatization, including reductions, oxidations, or nucleophilic additions. The cyclohexyl moiety contributes to steric and electronic modulation, influencing selectivity in catalytic processes. This compound is suited for applications in pharmaceuticals, agrochemicals, and materials science, where precise molecular architecture is critical.
2-cyclohexylcyclopropane-1-carbaldehyde structure
1463536-99-3 structure
Product name:2-cyclohexylcyclopropane-1-carbaldehyde
CAS No:1463536-99-3
MF:C10H16O
Molecular Weight:152.233443260193
MDL:MFCD24499815
CID:5170543
PubChem ID:18970127

2-cyclohexylcyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • Cyclopropanecarboxaldehyde, 2-cyclohexyl-
    • 2-cyclohexylcyclopropane-1-carbaldehyde
    • MDL: MFCD24499815
    • インチ: 1S/C10H16O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h7-10H,1-6H2
    • InChIKey: NMVQWJGYOHLDFK-UHFFFAOYSA-N
    • SMILES: C1(C=O)CC1C1CCCCC1

計算された属性

  • 精确分子量: 152.120115130g/mol
  • 同位素质量: 152.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 17.1Ų

2-cyclohexylcyclopropane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-318730-1g
2-cyclohexylcyclopropane-1-carbaldehyde
1463536-99-3
1g
$770.0 2023-09-05
Enamine
EN300-318730-0.25g
2-cyclohexylcyclopropane-1-carbaldehyde
1463536-99-3
0.25g
$708.0 2023-09-05
Enamine
EN300-318730-0.05g
2-cyclohexylcyclopropane-1-carbaldehyde
1463536-99-3
0.05g
$647.0 2023-09-05
Enamine
EN300-318730-2.5g
2-cyclohexylcyclopropane-1-carbaldehyde
1463536-99-3
2.5g
$1509.0 2023-09-05
Enamine
EN300-318730-5.0g
2-cyclohexylcyclopropane-1-carbaldehyde
1463536-99-3
5.0g
$7841.0 2023-02-24
Enamine
EN300-318730-10.0g
2-cyclohexylcyclopropane-1-carbaldehyde
1463536-99-3
10.0g
$11626.0 2023-02-24
Enamine
EN300-318730-0.5g
2-cyclohexylcyclopropane-1-carbaldehyde
1463536-99-3
0.5g
$739.0 2023-09-05
Enamine
EN300-318730-10g
2-cyclohexylcyclopropane-1-carbaldehyde
1463536-99-3
10g
$3315.0 2023-09-05
Enamine
EN300-318730-0.1g
2-cyclohexylcyclopropane-1-carbaldehyde
1463536-99-3
0.1g
$678.0 2023-09-05
Enamine
EN300-318730-1.0g
2-cyclohexylcyclopropane-1-carbaldehyde
1463536-99-3
1g
$0.0 2023-06-07

2-cyclohexylcyclopropane-1-carbaldehyde 関連文献

2-cyclohexylcyclopropane-1-carbaldehydeに関する追加情報

Recent Advances in the Study of 2-Cyclohexylcyclopropane-1-carbaldehyde (CAS: 1463536-99-3) in Chemical and Biomedical Research

2-Cyclohexylcyclopropane-1-carbaldehyde (CAS: 1463536-99-3) is a specialized organic compound that has recently garnered significant attention in the fields of chemical synthesis and biomedical research. This compound, characterized by its unique cyclohexylcyclopropane structure, has shown promising potential in various applications, including drug discovery, material science, and catalysis. Recent studies have focused on its synthesis, reactivity, and biological activity, making it a subject of growing interest among researchers.

In the context of chemical synthesis, 2-cyclohexylcyclopropane-1-carbaldehyde has been explored as a versatile intermediate for the construction of complex molecular architectures. Its cyclopropane ring, known for its high strain energy, offers unique reactivity patterns that can be harnessed for selective transformations. Recent publications have highlighted its use in [1,3]-dipolar cycloadditions and as a precursor for chiral ligands in asymmetric catalysis. The compound's stability under various reaction conditions further enhances its utility in synthetic chemistry.

From a biomedical perspective, preliminary studies have investigated the biological activity of 2-cyclohexylcyclopropane-1-carbaldehyde and its derivatives. Its structural features suggest potential interactions with biological targets, such as enzymes or receptors, which could be leveraged for therapeutic applications. For instance, recent in vitro studies have demonstrated its inhibitory effects on specific enzymes involved in inflammatory pathways, hinting at its potential as an anti-inflammatory agent. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic properties.

The synthesis of 2-cyclohexylcyclopropane-1-carbaldehyde has also seen advancements in recent years. Researchers have developed more efficient and scalable routes to produce this compound with high purity and yield. One notable approach involves the use of transition metal-catalyzed cyclopropanation reactions, which offer improved selectivity and reduced byproduct formation. These methodological improvements are critical for enabling large-scale production and facilitating further research into its applications.

Despite these promising developments, challenges remain in the study of 2-cyclohexylcyclopropane-1-carbaldehyde. For example, its stability under physiological conditions and potential toxicity profiles need to be thoroughly investigated to ensure its suitability for biomedical applications. Additionally, the exploration of its derivatives and analogs could provide insights into structure-activity relationships, potentially leading to the discovery of more potent and selective compounds.

In conclusion, 2-cyclohexylcyclopropane-1-carbaldehyde (CAS: 1463536-99-3) represents a compelling area of research in both chemical and biomedical fields. Its unique structural properties and versatile reactivity make it a valuable tool for synthetic chemists, while its potential biological activities open new avenues for drug discovery. Continued research efforts will be essential to fully unlock its potential and address the remaining challenges in its application.

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